
N-Glycinated lyso-ceramide trihexoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Glycinated lyso-ceramide trihexoside, also known as this compound, is a useful research compound. Its molecular formula is C38H70N2O18 and its molecular weight is 843. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How is N-glycinated lyso-ceramide trihexoside structurally identified and confirmed in biological samples?
- Methodological Answer : Structural confirmation is achieved using tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID). Key fragments include m/z 339.3 (specific to the glycinated moiety) and m/z 264.3 (common sphingoid base). High-resolution MS or nuclear magnetic resonance (NMR) further validates the glycosylation pattern and alkyl chain configuration .
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer : Store lyophilized samples at -20°C in sealed, moisture-resistant containers. Prior to use, equilibrate to room temperature for ≥1 hour to prevent condensation. For reconstitution, use chloroform:methanol:water (4:3:1) or DMSO, followed by sonication to ensure homogeneity .
Q. What are the standard methods for quantifying this compound in Fabry disease biomarker studies?
- Methodological Answer : Liquid chromatography-multiple reaction monitoring mass spectrometry (LC-MRM/MS) is the gold standard. Key parameters include:
- Ionization : Positive polarity, 161 V ionization voltage.
- Collision energy : 70 eV (primary ion) and 50 eV (secondary ion).
- Retention time : 200 ms (optimized for separation from lyso-Gb3 and other analogs) .
Q. How is this compound prepared as an internal standard for LC-MS assays?
- Methodological Answer : Synthesize the compound semisynthetically from porcine RBC-derived precursors. Validate purity (>98%) via thin-layer chromatography (TLC) and MS. Use a concentration range of 0.1–10 ng/mL spiked into samples to correct for matrix effects and ionization efficiency .
Advanced Research Questions
Q. How can researchers optimize collision energy parameters for this compound in MS/MS workflows?
- Methodological Answer : Perform collision energy ramping (e.g., 30–80 eV) to identify optimal fragmentation. For m/z 843.5 → 339.3, 70 eV maximizes signal intensity, while 50 eV balances specificity for m/z 264.3. Calibrate using certified reference materials (CRMs) to minimize inter-laboratory variability .
Q. What strategies address variability in this compound quantification across biological matrices (e.g., plasma vs. dried blood spots)?
- Methodological Answer : Normalize data using matrix-matched calibration curves. For dried blood spots (DBS), apply hematocrit correction and validate recovery rates (≥85%) via spike-and-recovery experiments. Use isotope-labeled analogs (e.g., 13C6-glucosyl-sphingosine) to control for extraction efficiency .
Q. How does this compound compare to other internal standards (e.g., lyso-CDH) in biomarker assays?
- Methodological Answer : Conduct cross-validation studies using patient samples. This compound shows lower ion suppression in lipid-rich matrices compared to lyso-CDH. However, its stability in long-term frozen storage (-80°C) requires validation against N-omega-CD3-hexadecanoyl analogs .
Q. What experimental designs are critical for validating this compound as a diagnostic marker in Fabry disease?
- Methodological Answer : Use longitudinal cohort studies with:
- Inclusion criteria : Confirmed GLA mutations and enzyme deficiency.
- Controls : Age-/sex-matched healthy individuals and patients with non-Fabry renal/cardiac pathologies.
- Endpoint analysis : Receiver operating characteristic (ROC) curves to establish cutoff values (e.g., >2.5 ng/mL in males) .
Q. How can researchers resolve discrepancies between this compound levels and clinical severity in Fabry disease?
- Methodological Answer : Integrate multi-omics data (e.g., sphingolipidomics, urinary Gb3 isoforms) to account for tissue-specific accumulation. Use Spearman’s correlation to assess biomarker-clinical score relationships, adjusting for confounders like renal function or enzyme replacement therapy (ERT) duration .
Q. What advanced techniques elucidate the tissue-specific distribution of this compound in preclinical models?
- Methodological Answer : Employ matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) in Fabry mouse models. Compare spatial distribution in kidney, heart, and liver tissues using isotopically labeled internal standards (e.g., N-octadecanoyl-D3-ceramide trihexoside) for quantification .
特性
分子式 |
C38H70N2O18 |
---|---|
分子量 |
843 |
外観 |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
同義語 |
N-Glycinated globotriaosylsphingosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。